molecular formula C8H14ClNO2 B2528162 Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride CAS No. 52632-29-8

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Cat. No.: B2528162
CAS No.: 52632-29-8
M. Wt: 191.66
InChI Key: ACZLGIGMHGHJGH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h3H,4-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZLGIGMHGHJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds.

Scientific Research Applications

Histone Deacetylase Inhibition

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride has been investigated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDACs is crucial for the regulation of gene expression and has implications in cancer therapy and neurodegenerative diseases. Studies have shown that modifications to the tetrahydropyridine framework can enhance the selectivity and potency of these inhibitors .

Table 1: Inhibitory Activity of Tetrahydropyridine Derivatives on HDAC6

CompoundIC50_{50} (nM)Selectivity Factor
Tubastatin A3064
Compound 1a22231

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of Parkinson's disease. The compound has been shown to restore memory performance and improve neuromuscular coordination in parkinsonian mice. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Biochemical Tool

The compound serves as a versatile biochemical tool for studying various biological processes due to its ability to modulate enzyme activity and influence cellular signaling pathways. Its structural characteristics allow for further derivatization, leading to compounds with enhanced biological activities.

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of tetrahydropyridine-based compounds, researchers found that this compound exhibited significant inhibition of HDAC6 with an IC50_{50} value of 22 nM. This study emphasized the importance of structural modifications in enhancing selectivity towards HDAC6 over other isoforms .

Case Study 2: Neuroprotection in Parkinson's Disease Models

A study investigating the neuroprotective effects of various compounds found that this compound significantly improved cognitive functions in a Parkinson's disease model. The findings suggested that this compound could be developed into a therapeutic agent aimed at mitigating symptoms associated with neurodegeneration .

Mechanism of Action

The compound exerts its effects primarily through its interaction with the dopaminergic system. It is metabolized by monoamine oxidase B to produce toxic metabolites such as 1-methyl-4-phenylpyridinium (MPP+). MPP+ inhibits mitochondrial complex I, leading to ATP depletion and increased oxidative stress, which ultimately results in neuronal damage .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
  • CAS Number : 70684-82-1
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Structural Features : Comprises a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) with a methyl ester group at position 4 and a methyl substituent at position 1. The hydrochloride salt enhances stability and solubility .

Physicochemical Properties :

  • SMILES : COC(=O)C1=CCNCC1.Cl
  • InChI: InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
  • Topological Polar Surface Area : 38.3 Ų
  • LogP: Not explicitly reported, but the ester group suggests moderate lipophilicity compared to carboxylic acid analogs .

The following table compares structural analogs, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Effects
This compound (Main) 70684-82-1 C₇H₁₂ClNO₂ 177.63 Reference compound with methyl ester and methyl Used in Parkinson’s models; neuroprotective effects observed with modafinil co-administration .
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride 1956319-74-6 C₈H₁₄ClNO₂ 191.66 Ethyl ester instead of methyl ester Likely similar research applications; ethyl group may alter metabolic stability .
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid 68947-50-2 C₇H₁₁NO₂ 141.17 Carboxylic acid instead of methyl ester Potential precursor for ester derivatives; reduced lipophilicity vs. ester forms .
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride 95019-16-2 C₆H₁₂ClN 133.62 Lacks ester group; methyl at position 4 Pharmaceutical intermediate; simpler structure may limit biological activity .
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate 80845-58-5 C₁₄H₁₇NO₂ 231.29 Benzyl substituent at position 1 Increased lipophilicity; potential CNS drug candidate due to benzyl group .
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP analog) 23007-85-4 C₁₂H₁₆ClN 209.72 Phenyl group at position 4 Neurotoxic; induces Parkinsonism via selective dopaminergic neuron damage .
Key Findings from Comparative Analysis:

Structural Impact on Biological Activity: Ester vs.

Neuroprotective vs. Neurotoxic Effects :

  • The main compound’s methyl ester group likely mitigates toxicity compared to MPTP derivatives. In marmoset models, modafinil co-treatment preserved 41% of striatal dopamine levels, contrasting sharply with the 5% retention in untreated MPTP models .

Synthetic and Pharmacokinetic Considerations :

  • Ethyl ester analogs (e.g., CAS 1956319-74-6) may exhibit prolonged metabolic half-life due to slower esterase cleavage compared to methyl esters .
  • Benzyl-substituted derivatives (e.g., CAS 80845-58-5) demonstrate higher molecular weights and logP values, suggesting enhanced tissue distribution but possible solubility challenges .

Biological Activity

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (CAS No. 70684-82-1) is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 70684-82-1
  • Purity : ≥95%

This compound is known to interact with various biological targets. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. The compound's structure suggests that it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection against neurotoxicity induced by certain agents. For instance, studies have shown that it can mitigate the effects of neurotoxic compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism in animal models .

Antioxidant Properties

Several studies have highlighted the antioxidant capacity of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress and damage.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in various assays. Research has indicated that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Neuroprotection Against MPTP The compound reduced motor deficits and restored dopamine levels in MPTP-treated mice .
Antioxidant Activity Exhibited significant scavenging activity against free radicals in vitro .
Antimicrobial Efficacy Showed effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride?

Synthesis typically involves multi-step organic reactions, including esterification and hydrochlorination. For example, boronic ester intermediates (e.g., pinacol esters) may be used to stabilize reactive groups during synthesis . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization), and mass spectrometry (MS) for molecular weight verification . Reaction conditions, such as pH and temperature, must be tightly controlled to avoid side products like oxidized piperidine derivatives .

Q. How can researchers ensure analytical reproducibility when quantifying impurities in this compound?

Adopt pharmacopeial guidelines for impurity profiling, such as the USP/EP procedures for related tetrahydropyridine derivatives. Use HPLC with UV detection (e.g., 254 nm) and a C18 column. The mobile phase often combines aqueous buffers (e.g., 0.1% trifluoroacetic acid) with acetonitrile gradients. System suitability tests should confirm resolution between the main peak and impurities like unreacted intermediates or degradation products . Quantify impurities via external calibration curves, ensuring limits of detection (LOD) ≤ 0.1% .

Q. What standardized models are used to study this compound’s neurotoxic or neuroprotective effects?

The marmoset Parkinson’s model is a key preclinical system. Animals are administered 6 mg/kg of the compound to induce nigrostriatal degeneration, mimicking dopamine depletion. Behavioral endpoints (e.g., locomotor activity, hand-eye coordination) and post-mortem striatal dopamine quantification via HPLC-electrochemical detection are standard . Control groups must receive vehicle solutions (e.g., saline) to isolate compound-specific effects .

Advanced Research Questions

Q. How does this compound compare to MPTP in neurotoxicity studies?

While MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons via its metabolite MPP+ , the carboxylate ester variant may exhibit distinct pharmacokinetics due to esterase-mediated hydrolysis. Comparative studies should assess striatal dopamine depletion ratios and latency to symptom onset. For instance, MPTP reduces dopamine to 5% of control levels in marmosets, whereas modafinil co-administration with the carboxylate analog preserves 41% of dopamine , suggesting partial neuroprotection.

Q. What strategies resolve contradictions in reported neuroprotective outcomes for this compound?

Discrepancies may arise from differences in dosing regimens, species-specific metabolism, or experimental endpoints. For example, neuroprotection observed in marmosets might not translate to rodents due to cytochrome P450 variability. Mitigate this by:

  • Validating metabolite profiles across models (e.g., LC-MS/MS for ester hydrolysis products).
  • Standardizing behavioral assays (e.g., open-field tests vs. skilled motor tasks).
  • Replicating studies under controlled conditions (e.g., fixed light/dark cycles, matched ages).

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS applications?

Key structural features include:

  • Ester group : Hydrolysis susceptibility impacts bioavailability; methyl esters may prolong half-life vs. ethyl analogs .
  • Tetrahydropyridine ring : Oxidation to pyridinium species (e.g., MPP+) correlates with neurotoxicity. Blocking this via substituents (e.g., carboxylate) could reduce toxicity .
  • Chiral centers : Enantiomeric purity (e.g., via chiral HPLC) may influence receptor binding.

Use computational docking to predict interactions with monoamine transporters or mitochondrial complexes .

Q. What are the critical stability considerations for long-term storage of this compound?

The hydrochloride salt enhances stability by reducing hygroscopicity. Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the tetrahydropyridine ring . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV. Degradation products may include ring-opened aldehydes or dimerized species .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Analytical Validation : Include system suitability tests for HPLC (e.g., tailing factor < 2.0) .
  • In Vivo Dosing : Adjust doses based on species-specific metabolic rates (e.g., marmosets vs. rats) .

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